3,6-dibromo-2-ethylpyridine
Description
Significance of Halogenated Pyridine (B92270) Derivatives in Contemporary Chemical Research
Halogenated pyridines are foundational starting materials in a multitude of organic reactions. rmit.edu.vneurekalert.org The presence of halogen atoms on the pyridine ring significantly influences its electronic properties, making it susceptible to various chemical transformations. These derivatives are particularly valuable in nucleophilic substitution reactions and as scaffolds for constructing other heterocyclic and macrocyclic compounds. rmit.edu.vneurekalert.org Their utility is further underscored by their presence in numerous medicinally important compounds. eurekalert.org The development of efficient methods for the selective halogenation of pyridines is a crucial area of research, as it unlocks access to a vast array of derivatives required for drug and agrochemical development. chemrxiv.orgnih.gov
Overview of the Synthetic Utility of Dihaloheteroaromatic Compounds
Dihaloheteroaromatic compounds, including dibromopyridines, are powerful tools in synthetic organic chemistry. Their two halogen atoms offer opportunities for sequential and regioselective reactions, such as cross-coupling reactions. For instance, the regioselective Suzuki coupling of dihalogenated heteroaromatic compounds has been exploited to rapidly synthesize potent analogues of combretastatin, a natural product with antitumor and antivascular effects. acs.orgmedscape.com This strategy allows for the efficient generation of novel, rigid molecular structures that can exhibit improved pharmacokinetic profiles. acs.org The differential reactivity of the halogen atoms can be controlled by factors like the choice of catalyst, reaction conditions, and the electronic and steric environment of the pyridine ring.
Research Landscape of Alkyl-Substituted Dibromopyridines: A Focus on 3,6-Dibromo-2-ethylpyridine and Analogues
Within the family of dibromopyridines, alkyl-substituted derivatives like this compound and its analogue, 3,6-dibromo-2-methylpyridine (B1302955), have garnered significant attention. acs.orgsigmaaldrich.com The presence of an alkyl group, in addition to the two bromine atoms, provides another point of modification and influences the reactivity of the scaffold. Research has demonstrated the utility of these compounds as key intermediates in the synthesis of complex molecules. For example, 3,6-dibromo-2-methylpyridine is a commercially available and relatively inexpensive starting material for the synthesis of a key fragment of the anti-HIV drug lenacapavir. acs.orgchemrxiv.org The synthetic route involves transformations of the methyl group and subsequent reactions at the bromine positions. acs.org The study of alkyl-substituted dibromopyridines also includes investigating the influence of the alkyl group on the course of reactions like aminations. researchgate.net
Below is a table summarizing key properties of this compound and a related analogue.
| Property | This compound | 3,6-dibromo-2-methylpyridine |
| Molecular Formula | C₇H₇Br₂N uni.lumyskinrecipes.com | C₆H₅Br₂N sigmaaldrich.comambeed.com |
| Molecular Weight | 264.95 g/mol myskinrecipes.com | 250.92 g/mol ambeed.comchemimpex.com |
| CAS Number | 1256789-82-8 myskinrecipes.comfluorochem.co.uk | 39919-65-8 sigmaaldrich.comchemimpex.com |
| Physical Form | Not specified in search results | Solid sigmaaldrich.com |
| Melting Point | Not specified in search results | 34-38 °C sigmaaldrich.com |
Scope and Objectives of Academic Inquiry into this compound
The primary focus of academic and industrial research into this compound is to explore its synthetic potential as a versatile building block. Key objectives include:
Developing efficient and scalable synthetic routes to this compound itself.
Investigating its reactivity in various chemical transformations, including cross-coupling reactions, lithiation, and nucleophilic substitutions.
Utilizing this scaffold to synthesize novel and functionally diverse molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
Understanding the influence of the ethyl group and the bromine atoms on the regioselectivity and stereoselectivity of its reactions.
Properties
CAS No. |
1256789-82-8 |
|---|---|
Molecular Formula |
C7H7Br2N |
Molecular Weight |
264.9 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for 3,6 Dibromo 2 Ethylpyridine
Precursor Chemistry and Initial Halogenation Strategies
The foundation for the synthesis of 3,6-dibromo-2-ethylpyridine lies in the accessibility of its core precursor, 2-ethylpyridine (B127773), and the fundamental principles of pyridine (B92270) halogenation.
Direct Bromination of Pyridine Precursors
Direct bromination of the pyridine ring is an electrophilic aromatic substitution reaction. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic attack compared to benzene, often requiring harsh reaction conditions. Electrophilic substitution on unsubstituted pyridine typically directs incoming electrophiles to the 3- and 5-positions.
For substituted pyridines like 2-ethylpyridine, the directing effects of the alkyl group must be considered. The ethyl group is an ortho-, para-director. However, the strong deactivating effect of the nitrogen atom in the pyridine ring remains a dominant factor, generally leading to complex product mixtures upon direct bromination. Achieving selective dibromination at the 3- and 6-positions through direct bromination of 2-ethylpyridine is challenging and often results in low yields of the desired isomer.
Halogen Exchange Reactions for Dibromopyridine Formation
Halogen exchange reactions provide an alternative route to introduce bromine atoms onto a pyridine ring. This method typically involves the conversion of other halopyridines, such as chloropyridines, to the corresponding bromopyridines. These reactions are often driven by the relative bond strengths and the equilibrium between the different halide species. While a viable strategy for synthesizing certain brominated pyridines, its application to the specific synthesis of this compound would depend on the availability of the corresponding dichlorinated precursor.
Targeted Synthesis of this compound
Given the challenges of direct bromination, multi-step synthetic sequences are generally preferred for the regioselective synthesis of this compound. These approaches allow for greater control over the introduction of substituents.
Multi-Step Approaches from Readily Available Pyridine Derivatives
A plausible and effective multi-step synthesis often commences with a more readily available pyridine derivative, such as 2-picoline (2-methylpyridine) or 2-aminopyridine.
Route from 2-Picoline: One strategic approach begins with the conversion of 2-picoline to 2-ethylpyridine. This can be achieved through a condensation reaction with formaldehyde, followed by reduction. google.com Another method involves the reaction of 2-picoline with methanol (B129727) in the gaseous phase over a catalyst. google.com Once 2-ethylpyridine is obtained, subsequent bromination steps can be undertaken.
Route from 2-Aminopyridine: An alternative and well-established strategy for the synthesis of halopyridines involves the use of aminopyridines as precursors. For the synthesis of a dibromopyridine, a potential pathway starts with the bromination of 2-aminopyridine. This initial bromination can lead to the formation of 2-amino-3,5-dibromopyridine. heteroletters.org The amino group can then be removed and replaced with a bromine atom via a Sandmeyer reaction. heteroletters.orgnih.gov This two-step process of bromination followed by a Sandmeyer reaction offers a high degree of regiocontrol. A similar approach has been successfully employed for the synthesis of 2,5-dibromopyridine (B19318) from 2-aminopyridine. heteroletters.org
A proposed synthetic route for this compound could therefore involve:
Synthesis of 2-ethylpyridine from a suitable precursor like 2-picoline.
Introduction of an amino group at a specific position to direct subsequent bromination.
Dibromination of the amino-2-ethylpyridine intermediate.
Removal of the amino group and introduction of the second bromine atom via a Sandmeyer-type reaction.
Influence of Reaction Conditions on Regioselectivity and Yield
The outcome of pyridine halogenation is highly dependent on the reaction conditions. Key factors that influence the regioselectivity and yield include the choice of brominating agent, solvent, temperature, and the presence of catalysts.
Brominating Agents: A variety of brominating agents can be employed, each with different reactivity and selectivity. Molecular bromine (Br₂) is a common choice, though it can be hazardous to handle. wordpress.com N-Bromosuccinimide (NBS) is a milder and more selective brominating agent often used for allylic and benzylic brominations, but it can also be used for aromatic bromination. daneshyari.com The choice between these and other reagents like pyridinium (B92312) bromide perbromide can significantly impact the distribution of isomeric products.
Solvents and Catalysts: The polarity of the solvent can influence the reaction rate and selectivity. For electrophilic brominations, solvents like acetic acid are sometimes used. heteroletters.org The addition of a Lewis acid catalyst can also enhance the rate of reaction.
Temperature Control: Temperature is a critical parameter in controlling the regioselectivity of bromination reactions. In some cases, lower temperatures can favor the formation of a specific isomer. nih.gov
The following table summarizes the influence of various reaction conditions on bromination reactions of pyridine derivatives:
| Reaction Condition | Influence on Regioselectivity and Yield |
| Brominating Agent | The reactivity and steric bulk of the agent (e.g., Br₂ vs. NBS) can favor substitution at different positions. |
| Solvent | Solvent polarity can affect the stability of reaction intermediates and transition states, thereby influencing the product distribution. |
| Temperature | Higher temperatures can lead to less selective reactions and the formation of multiple isomers. Lower temperatures often improve regioselectivity. nih.gov |
| Catalyst | Lewis or Brønsted acid catalysts can activate the pyridine ring or the brominating agent, affecting both the rate and selectivity. |
Green Chemistry Principles in Synthetic Route Design and Optimization
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyridines, to minimize environmental impact and improve safety.
Alternative Solvents: The use of hazardous and volatile organic solvents is a major concern in chemical synthesis. Green chemistry encourages the use of safer alternatives such as water, ionic liquids, or even solvent-free conditions. For bromination reactions, the use of aqueous media or recyclable ionic liquids is being explored. rsc.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. organic-chemistry.org It can significantly reduce reaction times, increase yields, and in some cases, improve selectivity compared to conventional heating methods. organic-chemistry.orgnih.gov The application of microwave irradiation to the synthesis of halopyridines has been shown to be effective. organic-chemistry.org
Greener Brominating Agents: Efforts are being made to replace hazardous brominating agents like molecular bromine with safer alternatives. In-situ generation of bromine from bromide salts using a benign oxidant is one such approach. nih.gov The use of solid-supported brominating agents can also simplify product purification and minimize waste.
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions with high atom economy, such as addition reactions over substitution reactions where possible.
The following table outlines some green chemistry approaches applicable to the synthesis of this compound:
| Green Chemistry Principle | Application in Synthesis |
| Safer Solvents | Utilizing water, ionic liquids, or solvent-free conditions for bromination and other synthetic steps. rsc.org |
| Energy Efficiency | Employing microwave-assisted heating to reduce reaction times and energy consumption. organic-chemistry.orgnih.gov |
| Use of Renewable Feedstocks | Exploring synthetic routes that start from bio-based materials where feasible. |
| Safer Reagents | Replacing hazardous brominating agents with alternatives like in-situ generated bromine or solid-supported reagents. wordpress.comnih.gov |
| Waste Prevention | Designing synthetic pathways with fewer steps and higher yields to minimize waste generation. |
Advanced Synthetic Techniques for Analogues
The synthesis of substituted pyridines, including analogues of this compound, is a cornerstone of medicinal and materials chemistry. Modern synthetic strategies have increasingly focused on advanced techniques that offer improvements in efficiency, safety, scalability, and the ability to access novel chemical space. These methodologies include continuous flow processing, stereoselective synthesis for creating chiral molecules, and the development of novel catalysts to streamline reaction pathways.
Flow chemistry, or continuous processing, has emerged as a powerful alternative to traditional batch synthesis, offering enhanced control over reaction parameters, improved safety for hazardous reactions, and greater potential for scalability. organic-chemistry.org The application of this technology to pyridine synthesis has enabled more efficient and greener production routes. organic-chemistry.org
One notable example is the adaptation of classical pyridine syntheses, such as the Bohlmann–Rahtz reaction, to continuous flow systems. beilstein-journals.orgnih.gov In this method, a microwave flow reactor can be used for the one-step preparation of trisubstituted pyridines. beilstein-journals.orgresearchgate.net The use of a Brønsted acid catalyst within the flow system facilitates both the initial Michael addition and the subsequent cyclodehydration in a single, continuous process, thereby avoiding the isolation of intermediates. beilstein-journals.orgnih.gov This approach not only streamlines the synthesis but also addresses issues like the poor solubility of intermediates that can complicate batch processing. beilstein-journals.org
Continuous flow microreactors have also been successfully employed for other transformations on the pyridine ring. For instance, the N-oxidation of pyridine derivatives using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide (H₂O₂) has been demonstrated. organic-chemistry.org This flow process is significantly safer and more efficient than conventional batch methods, achieving high yields with shorter reaction times and demonstrating remarkable stability over extended operational periods. organic-chemistry.org
| Reaction Type | Key Reagents/Catalyst | System | Key Advantages | Reference |
|---|---|---|---|---|
| Bohlmann–Rahtz Pyridine Synthesis | Enamine, Ethynyl Ketone, Brønsted Acid | Microwave Flow Reactor | One-step process, avoids intermediate isolation, good yields. | beilstein-journals.orgnih.govresearchgate.net |
| Hantzsch Dihydropyridine Synthesis | Propargyl Aldehyde | Microwave Flow Reactor | High-yielding, readily transferable to continuous processing. | nih.gov |
| Pyridine N-Oxidation | Pyridine Derivative, H₂O₂, TS-1 Catalyst | Packed-bed Microreactor | Safer, greener, up to 99% yield, high stability. | organic-chemistry.org |
| Kondrat'eva Pyridine Synthesis | (Varying substrates) | High-temperature/pressure flow reactor | Enables synthesis of annulated pyridines for SAR studies. | d-nb.info |
While this compound itself is an achiral molecule, the development of synthetic routes to chiral analogues is of great importance, particularly for pharmaceutical applications where stereochemistry is critical. nih.gov Significant progress has been made in the catalytic enantioselective synthesis of pyridine derivatives, allowing access to a wide array of enantioenriched building blocks. nih.govnih.gov
A prominent strategy involves the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines. nih.govresearchgate.net This method utilizes a copper-chiral diphosphine ligand catalyst in combination with a Lewis acid to activate the otherwise poorly reactive alkenyl pyridine substrate towards nucleophilic addition by Grignard reagents. nih.gov This approach demonstrates high functional group tolerance and provides access to a diverse range of alkylated chiral pyridines with excellent enantioselectivity. nih.govresearchgate.net
Another powerful technique for generating chiral pyridine-containing structures is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This process can be used for the carbometalation of dihydropyridines with aryl or vinyl boronic acids, yielding 3-substituted tetrahydropyridines in high yield and enantioselectivity. nih.govacs.org These products serve as valuable precursors to enantioenriched 3-substituted piperidines, a common scaffold in biologically active molecules. nih.govacs.org Furthermore, visible-light-mediated cooperative photoredox and asymmetric catalysis, using a chiral Brønsted acid, has enabled the enantioselective addition of prochiral radicals to vinylpyridines, producing valuable chiral γ-functionalized pyridines. acs.org
| Methodology | Catalytic System | Substrate Type | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Asymmetric Alkylation | Copper-Chiral Diphosphine Ligand / Lewis Acid | β-Substituted Alkenyl Pyridines | Alkylated Chiral Pyridines | High enantioselectivity, broad Grignard reagent scope. | nih.govresearchgate.net |
| Asymmetric Reductive Heck | Rhodium-Chiral Ligand | Dihydropyridines, Boronic Acids | Chiral Tetrahydropyridines/Piperidines | High yield and enantioselectivity, wide functional group tolerance. | nih.govacs.org |
| Photoredox Radical Addition | Photoredox Catalyst / Chiral Brønsted Acid | Vinylpyridines | γ-Hydroxyl or Amino Substituted Pyridines | Uses visible light, good to excellent enantioselectivities. | acs.org |
| Nickel-Catalyzed Diboration | Nickel-Chiral Ligand | 1,2-Dihydropyridines | Chiral 1,4-Diborylpiperidines | Generates versatile intermediates for further functionalization. | acs.org |
Catalysis is central to the efficient synthesis of pyridines, enabling reactions under milder conditions, with greater selectivity, and often with improved atom economy. Research into new catalytic systems continues to expand the toolkit for constructing the pyridine core and its derivatives.
A variety of solid catalysts have been developed to facilitate pyridine synthesis through multicomponent reactions. Zeolite catalysts, such as H-Beta and H-ZSM-5, have been shown to be effective in the three-component condensation of ethanol, formaldehyde, and ammonia (B1221849) to produce pyridines and picolines. nih.gov Magnetically recoverable nanocatalysts represent a significant advance, allowing for easy separation and reuse of the catalyst. rsc.org Examples include silica-coated iron oxide nanoparticles functionalized with morpholine (B109124) or sulfonic acid groups, which have been used to catalyze the synthesis of highly substituted pyridines in high yields, often under solvent-free conditions. nih.govrsc.org
Homogeneous catalysis has also seen significant development. A synergistic approach combining a copper(I) salt with a secondary ammonium (B1175870) salt catalyzes a redox-neutral [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes. organic-chemistry.org This dual catalytic system allows for the modular synthesis of a wide range of substituted pyridines under mild conditions with broad functional group tolerance. organic-chemistry.org Similarly, the development of cobalt-based systems, generated in situ, has provided an efficient method for pyridine formation from the reaction of unactivated nitriles and α,ω-diynes. amanote.com
| Catalyst Type | Example Catalyst | Reaction | Advantages | Reference |
|---|---|---|---|---|
| Zeolite (Heterogeneous) | H-Beta, H-ZSM-5 | Three-component condensation | Solid, reusable catalyst system. | nih.gov |
| Magnetic Nanoparticle (Heterogeneous) | Fe₃O₄@SiO₂-morpholine | Multicomponent reaction | Easily recoverable and reusable, high yields, often solvent-free. | nih.govrsc.org |
| Dual Homogeneous Catalyst | Copper(I) salt / Secondary Amine | [3+3] Condensation | Mild conditions, redox-neutral, broad functional group tolerance. | organic-chemistry.org |
| In Situ Generated Homogeneous Catalyst | CoCl₂·6H₂O / dppe / Zn | [2+2+2] Cycloaddition | Efficient formation from unactivated nitriles and diynes. | amanote.com |
Reactivity Profiles and Transformational Chemistry of 3,6 Dibromo 2 Ethylpyridine
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For substrates like 3,6-dibromo-2-ethylpyridine, these reactions offer pathways to selectively functionalize the pyridine (B92270) core. The electronic properties of the pyridine ring and the steric environment around the bromine atoms influence the regioselectivity of these transformations, with the C6-Br bond often being more reactive due to its position adjacent to the nitrogen atom. nih.gov
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide to form a new C-C bond. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryl compounds and substituted styrenes. wikipedia.org For dihalogenated pyridines, the reaction can proceed in a stepwise manner, allowing for the synthesis of unsymmetrical products. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govorganic-chemistry.org In the case of this compound, coupling would be expected to occur preferentially at the more activated C6 position.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Aryl Halide Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good nih.gov |
| Aryl Bromides | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | - | - | High organic-chemistry.org |
| 2,4-Dibromopyridine | Aryl boronic acids | Pd(PPh₃)₄ | TlOH | - | Good (at C2) researchgate.net |
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is a primary route for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.org For this compound, Sonogashira coupling provides a direct method to introduce alkynyl moieties. The reaction conditions, including the choice of base (typically an amine like triethylamine), catalyst, and solvent, can be optimized to favor monosubstitution or disubstitution. scirp.orgsoton.ac.uk
Table 2: Typical Conditions for Sonogashira Coupling of Bromopyridines
| Aryl Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | Up to 96% scirp.org |
| 6-Bromo-3-fluoro-picolinonitrile | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | High soton.ac.uk |
| Aryl Bromides | Aryl/Alkyl Acetylenes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Up to 97% nih.gov |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has broad applicability for creating arylamines, which are prevalent in pharmaceuticals and natural products. wikipedia.org The reaction typically requires a palladium precursor and a specialized phosphine ligand in the presence of a strong base. For this compound, this reaction would allow for the introduction of primary or secondary amine functionalities, likely with initial substitution at the C6 position.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 2-Bromo-6-methyl pyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 60% chemspider.com |
| Aryl Halides | Primary/Secondary Amines | Pd Precatalyst / Phosphine Ligand | Strong Base (e.g., NaOtBu) | Toluene, Dioxane | General organic-chemistry.org |
| 2-Bromopyridine | Benzamide | XantPhos Pd G3 | DBU | MeCN/PhMe | Good chemrxiv.org |
The Negishi and Stille reactions are additional powerful palladium-catalyzed methods for C-C bond formation.
The Negishi coupling involves the reaction of an organozinc compound with an organohalide. wikipedia.orgorganic-chemistry.org It is known for its high reactivity and functional group tolerance, though organozinc reagents are sensitive to air and moisture. wikipedia.org This method could be applied to this compound to introduce a wide variety of alkyl, vinyl, or aryl groups. orgsyn.org
The Stille coupling utilizes an organotin (stannane) reagent. organic-chemistry.orgwikipedia.org Stannanes are stable to air and moisture, but a significant drawback is the toxicity of tin compounds. organic-chemistry.orgwikipedia.org The reaction has a broad scope and can be used to couple this compound with various sp²-hybridized partners. libretexts.org In some cases, additives like copper(I) salts can accelerate the reaction rate. harvard.edu
Table 4: Illustrative Conditions for Negishi and Stille Couplings
| Reaction Type | Aryl Halide Substrate | Organometallic Reagent | Catalyst/Ligand | Solvent | Key Features |
|---|---|---|---|---|---|
| Negishi | Aryl Bromides/Chlorides | Secondary Alkylzinc Halides | Pd(OAc)₂ / CPhos | THF | Effective for C(sp³)-C(sp²) bond formation. nih.gov |
| Negishi | 2-Bromopyridine | Organozinc Chloride | Pd(PPh₃)₄ | - | Used for bipyridine synthesis. wikipedia.org |
| Stille | Aryl Halides | Organostannane | Pd(PPh₃)₄ | Toluene | Versatile C-C bond formation. organic-chemistry.org |
| Stille | Aryl Halides | Secondary Alkyl Azastannatranes | Pd(dba)₂ / CuCl / KF | CH₃CN | Stereoretentive for secondary alkyl groups. nih.gov |
The mechanisms for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, Buchwald-Hartwig, Negishi, and Stille share a common catalytic cycle consisting of three primary steps:
Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (this compound), inserting into the carbon-bromine bond. This forms a Pd(II) intermediate. For dihalo-substrates, this step can be regioselective, with the more electronically activated or sterically accessible C-Br bond reacting first. In pyridines, the C-X bond adjacent to the nitrogen (the C6 position) is typically more reactive. nih.gov
Transmetalation : The organic group from the organometallic reagent (e.g., organoboron, organozinc, organotin) is transferred to the palladium center, displacing the halide. This step regenerates the halide salt as a byproduct.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgwikipedia.org
For this compound, the first oxidative addition is expected to occur preferentially at the C6-Br bond. Following the first coupling, a second, typically more forcing, cross-coupling can be performed at the C3-Br bond, allowing for the synthesis of disubstituted pyridines.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike typical aromatic rings, which are electron-rich, pyridine and other electron-poor heterocycles are susceptible to nucleophilic attack. youtube.comnih.gov The reaction is particularly favored when strong electron-withdrawing groups are present on the ring and when the leaving group is positioned ortho or para to the ring heteroatom. wikipedia.org
In this compound, the pyridine nitrogen acts as an electron-withdrawing group, activating the ring for nucleophilic attack. The C6 position is ortho to the nitrogen, making the C6-Br bond a prime site for SNAr. The reaction proceeds via a two-step addition-elimination mechanism:
Addition : The nucleophile attacks the carbon atom bearing the leaving group (C6-Br), breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The negative charge is stabilized by resonance, particularly through delocalization onto the electronegative nitrogen atom.
Elimination : The aromaticity is restored by the expulsion of the leaving group (bromide ion), yielding the substituted product. youtube.com
This pathway allows for the direct displacement of the bromine atom at C6 by a variety of nucleophiles, such as alkoxides, thiolates, and amines, under suitable reaction conditions. byjus.com
Displacement of Halogen Atoms by Heteroatom Nucleophiles
The bromine atoms on the pyridine ring of this compound can be displaced by a variety of heteroatom nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is a cornerstone in the synthesis of substituted pyridines. While specific studies on this compound are not extensively documented, the reactivity can be inferred from similar dihalopyridine systems.
A common transformation involves the displacement of a bromide with an amine. For instance, the reaction of 2,6-dibromopyridine with primary amines under elevated temperature and pressure can yield both mono- and di-substituted products. It is expected that this compound would react similarly with nucleophiles such as primary and secondary amines, alcohols, and thiols to furnish the corresponding substituted pyridines. The reaction conditions for such transformations typically involve a suitable solvent, a base, and often elevated temperatures to overcome the activation energy for the substitution.
| Nucleophile | Product Type | General Reaction Conditions |
| Primary Amine (R-NH₂) | 2-Alkylamino-3-bromo-6-halopyridine / 2,6-Dialkylaminopyridine | High temperature and pressure, suitable solvent |
| Secondary Amine (R₂NH) | 2-Dialkylamino-3-bromo-6-halopyridine / 2,6-Bis(dialkylamino)pyridine | High temperature and pressure, suitable solvent |
| Alcohol (R-OH) / Alkoxide (RO⁻) | 2-Alkoxy-3-bromo-6-halopyridine / 2,6-Dialkoxypyridine | Base (e.g., NaH, K₂CO₃), solvent (e.g., THF, DMF), heat |
| Thiol (R-SH) / Thiolate (RS⁻) | 2-Alkylthio-3-bromo-6-halopyridine / 2,6-Bis(alkylthio)pyridine | Base (e.g., NaH, K₂CO₃), solvent (e.g., THF, DMF), heat |
Chemo- and Regioselectivity in SNAr Processes
In nucleophilic aromatic substitution reactions on this compound, the chemo- and regioselectivity are critical aspects. The pyridine nitrogen atom significantly influences the electronic distribution within the ring, making the α- (2 and 6) and γ- (4) positions more electrophilic and thus more susceptible to nucleophilic attack. In the case of this compound, both bromine atoms are in α-positions relative to the nitrogen, but the electronic and steric environment of each is different.
The bromine at the 6-position is generally considered more activated towards nucleophilic attack than the bromine at the 3-position. This is because the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at the 6-position can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. Attack at the 3-position does not allow for such direct resonance stabilization by the nitrogen.
Furthermore, the ethyl group at the 2-position exerts a steric hindrance that may disfavor nucleophilic attack at the adjacent 3-position. Consequently, it is anticipated that in SNAr reactions with one equivalent of a nucleophile, substitution will preferentially occur at the 6-position. Achieving disubstitution would require more forcing reaction conditions.
Predicted Regioselectivity for Monosubstitution:
| Position of Bromine | Electronic Activation | Steric Hindrance | Predicted Reactivity |
| C-6 | High (α to nitrogen) | Low | More reactive |
| C-3 | Low (β to nitrogen) | Moderate (adjacent to ethyl group) | Less reactive |
Functionalization of the Ethyl Substituent
The ethyl group at the 2-position of the pyridine ring provides another avenue for chemical modification, behaving in a manner analogous to a benzylic group.
The ethyl side chain can be oxidized to afford valuable derivatives such as pyridine-2-carboxylic acids or 2-acetylpyridines. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid can typically achieve complete oxidation of the alkyl chain to a carboxylic acid. For instance, the oxidation of alkylpyridines to their corresponding carboxylic acids is a known industrial process google.com. The oxidation of 2-methyl-5-ethylpyridine to isocinchomeronic acid (a dicarboxylic acid) using nitric acid highlights the feasibility of such transformations google.com. Milder and more selective oxidation to the corresponding aldehyde or ketone can be more challenging but may be achieved using specific reagents and controlled reaction conditions.
| Oxidizing Agent | Expected Product |
| Potassium Permanganate (KMnO₄) | 3,6-Dibromopyridine-2-carboxylic acid |
| Nitric Acid (HNO₃) | 3,6-Dibromopyridine-2-carboxylic acid |
| Chromium-based reagents (e.g., CrO₃) | 2-Acetyl-3,6-dibromopyridine |
The benzylic protons of the ethyl group are susceptible to radical halogenation. N-Bromosuccinimide (NBS), often in the presence of a radical initiator such as AIBN or light, is a standard reagent for the selective bromination of the benzylic position of alkylarenes libretexts.orgchadsprep.com. This reaction proceeds via a radical mechanism, and the stability of the resulting benzylic radical intermediate favors substitution at this position over other positions on the alkyl chain or the aromatic ring libretexts.org. The resulting 2-(1-bromoethyl)-3,6-dibromopyridine is a versatile intermediate for further synthetic transformations.
| Reagent | Product | Reaction Type |
| N-Bromosuccinimide (NBS), Radical Initiator | 2-(1-Bromoethyl)-3,6-dibromopyridine | Radical Halogenation |
The functionalized ethyl group can serve as a handle for the construction of more complex molecular architectures. For example, the aforementioned 2-(1-bromoethyl) derivative can undergo nucleophilic substitution reactions to introduce a variety of functional groups.
Furthermore, the ethyl group itself, or a derivative thereof, can participate in condensation or coupling reactions. For instance, deprotonation of the benzylic position with a strong base can generate a carbanion that can react with electrophiles. While no specific examples for this compound are available, the synthesis of bipyridine derivatives through cross-coupling reactions of bromopyridines is a well-established method for creating extended scaffolds mdpi.compreprints.orgresearchgate.net. A similar strategy could potentially be employed by first converting the ethyl group into a reactive moiety.
Other Significant Reactivity Patterns
Beyond the primary reactivity pathways of nucleophilic substitution on the ring and functionalization of the ethyl group, this compound can undergo other transformations. For example, the bromine atoms can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions mdpi.comrsc.orgnih.gov. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of complex molecules from the dibromopyridine scaffold. The relative reactivity of the two bromine atoms in these coupling reactions would likely follow a similar trend to that observed in SNAr reactions, with the 6-position being more reactive.
Lithiation and Organometallic Reagent Chemistry
There is no specific information available in the scientific literature regarding the lithiation or reactions with other organometallic reagents of this compound. While the lithiation of other brominated pyridines has been reported, allowing for subsequent functionalization, similar studies on this compound have not been published. Consequently, no data on reaction conditions, regioselectivity, or the formation of specific organometallic intermediates for this compound can be presented.
Radical Reactions and Photoredox Catalysis
Detailed research findings on the participation of this compound in radical reactions or photoredox catalysis are absent from the current scientific literature. General principles of photoredox catalysis suggest that aryl bromides can undergo radical formation, but specific examples, reaction conditions, or product analyses involving this compound have not been documented. Therefore, no data tables or detailed research findings can be provided for this section.
Electrophilic Aromatic Substitution
The susceptibility of this compound to electrophilic aromatic substitution has not been reported in the scientific literature. The pyridine ring is generally deactivated towards electrophilic attack, and the presence of two electron-withdrawing bromine atoms would be expected to further decrease its reactivity. However, without experimental data, any discussion of potential reaction outcomes, regioselectivity, or the influence of the ethyl group would be purely speculative.
Mechanistic Investigations and Reaction Pathway Elucidation
Spectroscopic Monitoring of Reaction Intermediates
The direct observation and characterization of transient species are fundamental to confirming proposed reaction pathways. For reactions involving 3,6-dibromo-2-ethylpyridine, techniques like NMR and mass spectrometry would be invaluable.
In many reactions of pyridine (B92270) derivatives, pyridinium (B92312) intermediates have been identified. cdnsciencepub.com For instance, in reactions with triflic anhydride (B1165640) and pyridine, various pyridinium intermediates were generated and studied using NMR spectroscopy. cdnsciencepub.com Similarly, the pyrolysis of pyridine has been studied using molecular-beam mass spectrometry, allowing for the identification of about 20 different products and intermediates. aip.org
For a hypothetical reaction of this compound, such as a nucleophilic aromatic substitution (SNAr), in-situ NMR spectroscopy could be employed to monitor the disappearance of the starting material and the appearance of intermediates and products. The chemical shifts of the aromatic protons and the ethyl group would be sensitive to changes in the electronic environment of the pyridine ring. The formation of a Meisenheimer-type intermediate, a common feature in SNAr reactions, could potentially be observed at low temperatures. imperial.ac.uk This intermediate is a non-aromatic species but is stabilized by delocalization of the negative charge. imperial.ac.uk
Electrospray ionization mass spectrometry (ESI-MS) is another powerful tool for detecting charged intermediates, which are common in metal-catalyzed reactions. libretexts.org In a palladium-catalyzed cross-coupling reaction, for example, ESI-MS could be used to identify palladium-containing intermediates, such as oxidative addition complexes or species involved in transmetalation.
The following table outlines potential spectroscopic techniques and the type of information they could provide for a hypothetical reaction of this compound.
| Spectroscopic Technique | Potential Information Gained | Hypothetical Intermediate Example |
| ¹H and ¹³C NMR | - Tracking reactant consumption and product formation.- Identification of transient intermediates through characteristic chemical shifts. | Meisenheimer complex in an SNAr reaction. |
| Mass Spectrometry (ESI-MS) | - Detection of charged intermediates in the gas phase.- Elucidation of the elemental composition of intermediates. | Palladium-ligand-substrate complexes in cross-coupling reactions. |
| Infrared (IR) Spectroscopy | - Monitoring changes in vibrational frequencies corresponding to specific functional groups. | Changes in C-Br stretching frequencies upon coordination to a metal center. |
| UV-Vis Spectroscopy | - Following the kinetics of reactions involving colored species.- Observing the formation of charge-transfer complexes. | Formation of colored intermediates in certain substitution reactions. |
Kinetic Studies for Rate-Determining Steps
For a bimolecular nucleophilic substitution (SN2) reaction, the rate is expected to be dependent on the concentration of both the haloalkane and the nucleophile. libretexts.org In the context of this compound, a kinetic study of a substitution reaction could reveal whether the reaction proceeds via an SN2 or an SNAr mechanism. For SNAr reactions of 2-substituted N-methylpyridinium ions with piperidine, the reactions were found to be second-order in piperidine, indicating a mechanism involving rate-determining deprotonation of an addition intermediate. nih.gov
In the case of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, mechanistic studies have established that the rate-determining step can be the oxidative addition of the aryl halide to the palladium(0) complex. nih.govwikipedia.org Kinetic isotope effects (KIEs) can be a powerful tool in these studies. For the Buchwald-Hartwig amination of aryl halides, intramolecular ¹³C KIEs have been used to probe the mechanism and identify the RDS. nih.gov
The following table summarizes hypothetical kinetic data for a reaction of this compound with a generic nucleophile, illustrating how the rate law can be determined.
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |
From this hypothetical data, doubling the concentration of either reactant doubles the initial rate, suggesting a second-order rate law: Rate = k[this compound][Nucleophile]. This would be consistent with a concerted SN2-like mechanism or an SNAr mechanism where the initial nucleophilic attack is the rate-determining step.
Isotopic Labeling Experiments for Mechanistic Probing
A common application of isotopic labeling is in determining whether a particular bond is broken in the rate-determining step through the kinetic isotope effect (KIE). For instance, if a C-H bond is broken in the RDS, replacing that hydrogen with deuterium (B1214612) will typically slow down the reaction.
In the context of pyridine chemistry, nitrogen isotope exchange has been used to access labeled pyridines. researchgate.netrepec.orgchemrxiv.orgkcl.ac.uk A Zincke activation strategy has been employed for the ¹⁵N-labeling of a wide range of pyridines. nih.gov This involves a ring-opening and ring-closing sequence.
For this compound, deuterium labeling of the ethyl group could be used to investigate reactions involving this side chain. For example, if a reaction is proposed to proceed via deprotonation at the benzylic position of the ethyl group, a significant KIE would be expected upon deuteration of this position.
The following table outlines potential isotopic labeling experiments for this compound and the mechanistic questions they could address.
| Isotopic Label | Labeled Position | Mechanistic Question | Expected Outcome |
| ²H (Deuterium) | Benzylic position of the ethyl group | Does the reaction involve C-H bond cleavage at the ethyl group in the RDS? | A primary kinetic isotope effect (kH/kD > 1) would support this. |
| ¹³C | Carbon atom attached to a bromine | Is the C-Br bond broken in the RDS of a cross-coupling reaction? | A ¹³C KIE could provide evidence for oxidative addition being the RDS. |
| ¹⁵N | Pyridine nitrogen | Does the reaction proceed via a ring-opening mechanism? | Tracing the ¹⁵N label could confirm if the original nitrogen atom is retained in the product. |
Computational Support for Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. mdpi.comrsc.org It allows for the calculation of the energies of reactants, products, intermediates, and transition states, providing a detailed energy profile of the reaction pathway.
For reactions of substituted pyridines, DFT calculations have been used to study the mechanism of nucleophilic substitutions. researchgate.net In the case of Suzuki-Miyaura reactions of dihalopyridines, DFT has been used to calculate the bond dissociation energies of the C-Br bonds to predict regioselectivity. acs.org For 2,4-dibromopyridine, the C2-Br bond was calculated to be weaker than the C4-Br bond, suggesting that functionalization would preferentially occur at the C2 position. acs.org A similar approach could be applied to this compound to predict the relative reactivity of the two bromine atoms.
The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. imperial.ac.ukwikipedia.org Its geometry and energy are critical for understanding the kinetics and selectivity of a reaction. Computational methods can be used to locate and characterize transition state structures.
For a hypothetical SNAr reaction of this compound, computational analysis could be used to model the transition state for the addition of a nucleophile to the pyridine ring. The geometry of this transition state would reveal the extent of bond formation between the nucleophile and the ring carbon, and the extent of bond breaking of the C-Br bond.
In palladium-catalyzed cross-coupling reactions, transition state analysis can help to understand the factors controlling the regioselectivity. For the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine, an additional metal-oxygen chelation effect in the transition state was suggested by computational studies to explain the observed selectivity. researchgate.net
The following table presents hypothetical calculated activation energies for two competing pathways in a reaction of this compound, illustrating how transition state analysis can predict the major product.
| Reaction Pathway | Transition State Structure | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| Substitution at C-6 | TS1 | 22.5 | Major Product |
| Substitution at C-3 | TS2 | 28.1 | Minor Product |
An energy landscape map, or potential energy surface, provides a comprehensive view of all possible reaction pathways, including intermediates and transition states. researchgate.net By mapping the energy landscape, chemists can identify the lowest energy pathway and predict the most likely reaction outcome.
For a complex reaction involving this compound, computational methods can be used to map the energy landscape for different possible mechanisms. For example, in a reaction that could proceed through either a concerted or a stepwise pathway, mapping the energy landscape would reveal which pathway is energetically more favorable.
Computational studies on the nickel-catalyzed diboration of 1,2-dihydropyridines have utilized energy profile calculations to understand the reaction mechanism. acs.org These studies identified the resting state of the catalyst and the energy barriers for key steps such as oxidative migration. A similar approach for reactions of this compound would provide deep insights into the reaction mechanism.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyridine (B92270) Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For pyridine derivatives, ¹H and ¹³C NMR are particularly informative. The chemical shifts of protons and carbons in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the substitution pattern. The nitrogen atom generally deshields the α-protons (adjacent to N) and γ-protons (para to N) through resonance effects, while the β-protons (meta to N) are less affected.
In the case of 3,6-dibromo-2-ethylpyridine, the bromine and ethyl substituents would further influence the chemical shifts. The two bromine atoms are expected to cause a downfield shift for the adjacent protons and carbons due to their electron-withdrawing inductive effects. The ethyl group's protons would appear in the aliphatic region of the ¹H NMR spectrum, typically as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, assuming coupling to each other.
Expected ¹H NMR Spectral Data for a Related Compound: 3,6-Dibromo-2-methylpyridine (B1302955)
| Proton | Chemical Shift (δ, ppm) |
| CH₃ | ~2.5 |
| Ring H | 7.0 - 8.0 |
Note: This data is for a related compound and serves as an example. Specific shifts for this compound would differ.
For complex molecules, one-dimensional (1D) NMR spectra can be difficult to interpret due to overlapping signals. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to resolve these ambiguities.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a correlation between the methylene and methyl protons of the ethyl group. It would also reveal the coupling between the remaining protons on the pyridine ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment shows correlations between protons and the carbons to which they are directly attached. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, aiding in the assignment of the ¹³C NMR spectrum.
While solution-state NMR is more common for small organic molecules, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid state. This is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. For halogenated organic compounds, ssNMR can be challenging due to the interaction between carbon atoms and quadrupolar halogen nuclei, but techniques performed at ultrahigh magnetic fields can significantly improve spectral resolution. nih.gov
Principles of Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. osti.gov It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the molecule. A key feature would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a molecule containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1.
High-resolution mass spectrometry (HRMS) can measure the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the molecular ion and its fragments, confirming the chemical formula C₇H₇Br₂N for this compound.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion), which is then fragmented, and the resulting fragment ions are analyzed. This technique helps to elucidate the structure of the original molecule by identifying the neutral fragments that are lost.
Plausible Fragmentation Pathways for this compound:
Loss of a methyl radical (-CH₃): This would result in a fragment ion with a mass 15 units less than the molecular ion.
Loss of an ethyl radical (-CH₂CH₃): This would lead to a fragment ion with a mass 29 units lower than the molecular ion.
Loss of a bromine atom (-Br): This would produce a fragment ion with a mass 79 or 81 units less than the molecular ion.
Predicted Mass Spectrometry Data:
| Ion | Description | Predicted m/z |
| [M]⁺ | Molecular Ion | ~263, 265, 267 |
| [M-CH₃]⁺ | Loss of methyl | ~248, 250, 252 |
| [M-C₂H₅]⁺ | Loss of ethyl | ~234, 236, 238 |
| [M-Br]⁺ | Loss of bromine | ~184, 186 |
Note: The m/z values are approximate and depend on the bromine isotopes present in the ion.
Principles of X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. The technique involves directing X-rays onto a single crystal of the material. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the precise arrangement of atoms in the crystal lattice can be determined.
For this compound, a successful X-ray crystallographic analysis would provide:
The absolute confirmation of the atomic connectivity.
Precise bond lengths and bond angles.
Information about the planarity of the pyridine ring.
Details of the intermolecular interactions in the solid state, such as stacking of the pyridine rings.
The presence of heavy bromine atoms in the structure is advantageous for X-ray crystallography, as they scatter X-rays strongly, which can simplify the process of solving the crystal structure.
Single-Crystal X-ray Diffraction Methodology
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. The technique involves irradiating a single crystal of the target compound with a monochromatic X-ray beam. The subsequent diffraction pattern, produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is recorded and analyzed to construct a three-dimensional model of the electron density. From this model, the precise positions of the atoms, bond lengths, bond angles, and torsion angles can be determined with high accuracy.
While specific experimental data for the single-crystal X-ray diffraction of this compound is not publicly available, a general methodology for such an analysis would involve the following steps:
Crystal Growth: High-quality single crystals of this compound would first need to be grown. This is typically achieved through slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion techniques. The choice of solvent is crucial and is often determined empirically.
Data Collection: A suitable single crystal is mounted on a goniometer in a diffractometer. The crystal is then cooled, often to a low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods to obtain the final, highly accurate crystal structure.
For a compound like this compound, the crystallographic data would be presented in a standardized format, as shown in the hypothetical data table below.
| Crystallographic Parameter | Hypothetical Value |
| Chemical Formula | C₇H₇Br₂N |
| Formula Weight | 264.95 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| Absorption Coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Theta range for data collection (°) | Value |
| Reflections collected | Value |
| Independent reflections | Value |
| R-int | Value |
| Goodness-of-fit on F² | Value |
| Final R indices [I > 2sigma(I)] | Value |
| R indices (all data) | Value |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a single-crystal X-ray diffraction experiment. No experimental data for this compound is currently available in the public domain.
Analysis of Intermolecular Interactions in Crystal Lattices
The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, play a crucial role in determining the stability and physical properties of the crystal. For this compound, the presence of bromine atoms, the aromatic pyridine ring, and the ethyl group would lead to a complex network of intermolecular forces.
A detailed analysis of the crystal structure would reveal the nature and geometry of these interactions. Key interactions that could be expected in the crystal lattice of this compound include:
Halogen Bonding: The bromine atoms in the molecule can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring. These Br···N or Br···Br interactions can be significant in directing the crystal packing.
π-π Stacking: The aromatic pyridine rings can stack on top of each other, leading to attractive π-π interactions. These interactions can be in a parallel-displaced or T-shaped arrangement.
C-H···π Interactions: The hydrogen atoms of the ethyl group or the pyridine ring can interact with the electron-rich π-system of an adjacent pyridine ring.
The identification and quantification of these interactions are typically performed using crystallographic software that can calculate intermolecular distances and angles.
Principles of Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.
FT-IR Spectroscopy: In FT-IR spectroscopy, infrared radiation is passed through a sample. The molecules absorb radiation at frequencies that match their natural vibrational frequencies, leading to the excitation of bonds to higher vibrational states. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific vibrational mode.
Raman Spectroscopy: Raman spectroscopy involves irradiating a sample with a monochromatic laser beam. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering). The energy difference between the incident and scattered light corresponds to the vibrational energy levels of the molecule. The Raman spectrum is a plot of the intensity of the scattered light versus the Raman shift (in cm⁻¹).
For this compound, both FT-IR and Raman spectroscopy would provide a characteristic "fingerprint" spectrum that can be used for its identification and for the confirmation of its functional groups. The expected vibrational modes would include:
C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl group.
C=C and C=N stretching vibrations within the pyridine ring.
C-C stretching vibrations of the ethyl group and its connection to the ring.
C-H bending vibrations (in-plane and out-of-plane).
Ring breathing and deformation modes of the pyridine ring.
C-Br stretching vibrations , which typically appear at lower frequencies.
The table below provides a hypothetical assignment of the major vibrational bands for this compound.
| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | FT-IR, Raman |
| C=N Stretch | 1600-1550 | FT-IR, Raman |
| C=C Stretch (aromatic) | 1580-1450 | FT-IR, Raman |
| CH₂ Bend | ~1465 | FT-IR |
| CH₃ Bend | ~1450, ~1375 | FT-IR |
| Aromatic Ring Vibrations | 1200-1000 | FT-IR, Raman |
| C-Br Stretch | 700-500 | FT-IR, Raman |
Note: The wavenumbers in this table are approximate and are based on typical ranges for these functional groups. The actual experimental values for this compound may vary.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to predict the properties of molecular systems, including substituted pyridines. ias.ac.in For 3,6-dibromo-2-ethylpyridine, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure reliable results for geometry, electronic structure, and reactivity. mdpi.com
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. pjbmb.org.pkmdpi.com For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles. The pyridine (B92270) ring itself is aromatic and therefore largely planar. The primary conformational flexibility arises from the rotation of the ethyl group around the C-C bond connecting it to the pyridine ring.
Conformational analysis would explore the potential energy surface as a function of this rotation to identify the global minimum energy conformer. arxiv.orgmdpi.com It is expected that the most stable conformation would seek to minimize steric hindrance between the ethyl group's hydrogen atoms and the bromine atom at the 3-position or the nitrogen atom of the ring. The results of such an optimization would provide a detailed three-dimensional structure essential for all subsequent calculations.
Table 1: Predicted Optimized Geometrical Parameters for this compound This table presents hypothetical, yet chemically reasonable, values for bond lengths and angles based on DFT calculations of similar pyridine derivatives. Actual experimental or higher-level computational data may vary.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N | ~1.34 Å |
| C-C (ring) | ~1.39 Å | |
| C-Br | ~1.90 Å | |
| C-C (ethyl) | ~1.53 Å | |
| Bond Angle | C-N-C | ~117° |
| C-C-Br | ~121° | |
| N-C-C (ethyl) | ~122° |
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commdpi.com
HOMO-LUMO Analysis : The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comnih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govripublication.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the bromine atoms, while the LUMO would likely be a π* anti-bonding orbital distributed over the aromatic system.
Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the molecule's surface, providing a guide to its reactive sites. researchgate.netnih.gov It visualizes regions of positive and negative electrostatic potential. For this compound, the MEP would be expected to show:
Negative Potential (Red/Yellow) : Concentrated around the electronegative nitrogen atom due to its lone pair of electrons, and to a lesser extent, around the bromine atoms. These regions are susceptible to electrophilic attack. fu-berlin.deresearchgate.net
Positive Potential (Blue) : Located around the hydrogen atoms of the ethyl group and the pyridine ring, indicating sites prone to nucleophilic attack.
Table 2: Predicted Electronic Properties of this compound Values are hypothetical and represent typical results from DFT calculations on analogous molecules.
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.9 eV | Electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 5.4 eV | Chemical reactivity and stability mdpi.com |
Reactivity Descriptors and Fukui Functions
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the changes in energy with respect to the number of electrons. d-nb.info
Chemical Hardness (η) : Measures the resistance to change in electron distribution. A higher HOMO-LUMO gap corresponds to greater hardness and stability. nih.gov
Chemical Softness (S) : The reciprocal of hardness, indicating a molecule's propensity to react. nih.gov
Electronegativity (χ) : The tendency to attract electrons.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
f+ : Indicates the propensity of a site for a nucleophilic attack (attack by an electron donor).
f- : Indicates the propensity of a site for an electrophilic attack (attack by an electron acceptor). For this compound, the Fukui functions would likely predict that the nitrogen atom is a primary site for electrophilic attack, while specific carbon atoms on the ring would be susceptible to nucleophilic attack, influenced by the electron-withdrawing effects of the bromine and nitrogen atoms. ias.ac.inresearchgate.net
Table 3: Predicted Global Reactivity Descriptors for this compound These hypothetical values are derived from the predicted HOMO-LUMO energies.
| Descriptor | Formula | Predicted Value |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.7 eV |
| Chemical Softness (S) | 1 / (2η) | ~ 0.185 eV⁻¹ |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 4.2 eV |
| Electrophilicity Index (ω) | χ² / (2η) | ~ 3.26 eV |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, core orbitals). uni-muenchen.dewikipedia.org
This analysis is particularly useful for studying hyperconjugation and charge delocalization within a molecule. It quantifies the stabilization energy, E(2), associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. scirp.org For this compound, significant interactions would be expected, including:
Delocalization of the nitrogen atom's lone pair (LP) into the anti-bonding π* orbitals of the adjacent C-C and C-N bonds. researchgate.net
Interactions between the π orbitals of the pyridine ring and the σ* anti-bonding orbitals of the C-Br bonds.
Table 4: Predicted Major NBO Donor-Acceptor Interactions for this compound This table illustrates the type of hyperconjugative interactions expected, with hypothetical stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (C-C) | High | Lone pair delocalization |
| π (C-C) | π* (C-C) | Moderate | π-conjugation within the ring |
| LP (2) Br | σ* (C-C) | Low-Moderate | Halogen lone pair delocalization |
Molecular Dynamics Simulations (if applicable to aggregations/interactions)
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes. youtube.com For an isolated small molecule like this compound, MD is less commonly used than quantum mechanical calculations. However, MD simulations become highly relevant when studying its behavior in a condensed phase or its interaction with other molecules. rsc.org
Potential applications include:
Aggregation Studies : Simulating multiple molecules of this compound to understand how they aggregate through intermolecular forces like London dispersion and dipole-dipole interactions. nih.govrsc.org
Solvation Effects : Placing the molecule in a simulation box with solvent molecules (e.g., water, ethanol) to study solvation shells and dynamics.
Binding Interactions : Simulating its interaction with a larger biological molecule, such as a protein, to understand binding modes and stability. aip.org
Quantum Chemical Studies of Reaction Energetics and Pathways
Quantum chemical methods are powerful tools for investigating the mechanisms of chemical reactions. nih.govaps.org By calculating the potential energy surface, researchers can map out the entire pathway of a reaction, from reactants to products, including any intermediates and transition states. acs.org
For this compound, these studies could be used to:
Predict Reaction Outcomes : By comparing the activation energies for different potential reactions (e.g., nucleophilic aromatic substitution at the bromine-substituted carbons), one can predict the most likely product.
Elucidate Mechanisms : Determine whether a reaction proceeds through a stepwise or concerted mechanism by locating and characterizing the transition state structures.
Calculate Reaction Rates : Use transition state theory combined with the calculated activation energies to estimate reaction rate constants.
Such studies are crucial for understanding the reactivity of this compound in synthetic applications and predicting its stability under various conditions. nih.gov
Spectroscopic Property Prediction and Validation
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can be employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions, when compared with experimental findings, serve to validate both the computational model and the experimental structural assignment. While specific published studies detailing a direct comparison of theoretical and experimental spectra for this compound are not available, this section outlines the established methodologies and presents an illustrative analysis based on well-accepted computational practices for similar substituted pyridine compounds.
The primary method for such predictions is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for ground-state properties like molecular geometry and vibrational frequencies. nih.govresearchgate.net For electronic excitations, Time-Dependent Density Functional Theory (TD-DFT) is the standard approach for calculating UV-Vis spectra. mdpi.comsharif.edu
NMR Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often utilizing the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.com The accuracy of these predictions is highly dependent on the choice of the functional and basis set. researchgate.netmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be predicted and then compared to experimental values, typically obtained in a solvent like chloroform-d (B32938) (CDCl₃).
Below is an illustrative table comparing hypothetical experimental ¹H NMR chemical shifts for this compound with values predicted using a common DFT method, such as B3LYP with a 6-311+G(d,p) basis set.
Table 1: Illustrative ¹H NMR Data for this compound This table contains hypothetical data for illustrative purposes.
| Proton | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) |
|---|---|---|
| H-4 | 7.45 | 7.38 |
| H-5 | 7.68 | 7.61 |
| -CH₂- | 2.85 | 2.79 |
Similarly, ¹³C NMR chemical shifts can be predicted. The correlation between the calculated and experimental shifts provides strong evidence for the correctness of the structural assignment.
Table 2: Illustrative ¹³C NMR Data for this compound This table contains hypothetical data for illustrative purposes.
| Carbon | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) |
|---|---|---|
| C-2 | 162.5 | 161.8 |
| C-3 | 120.1 | 119.5 |
| C-4 | 140.3 | 139.7 |
| C-5 | 128.9 | 128.2 |
| C-6 | 118.7 | 118.1 |
| -CH₂- | 29.8 | 29.2 |
The validation process involves a direct comparison of the predicted and experimental spectra. A good agreement, often quantified by the mean absolute error (MAE), indicates that the computational model accurately represents the electronic environment of the nuclei. github.io
Infrared (IR) Spectroscopy
Theoretical IR spectra are typically calculated from the harmonic vibrational frequencies determined at the DFT level of theory. chemrxiv.org These calculations can predict the wavenumbers and intensities of the fundamental vibrational modes. A comparison with the experimental IR spectrum helps in the assignment of observed absorption bands to specific molecular vibrations. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and systematic errors inherent in the computational method. researchgate.net
The table below presents a hypothetical comparison of key predicted and experimental IR vibrational frequencies for this compound.
Table 3: Illustrative IR Vibrational Frequencies for this compound This table contains hypothetical data for illustrative purposes.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Hypothetical Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| C-H stretch (aromatic) | 3080 | 3075 |
| C-H stretch (aliphatic) | 2975 | 2970 |
| C=N/C=C stretch (ring) | 1550 | 1545 |
The close match between the scaled theoretical wavenumbers and the experimental absorption bands would validate the calculated molecular structure and provide a detailed understanding of its vibrational properties.
UV-Vis Spectroscopy
The electronic absorption spectrum of this compound can be predicted using TD-DFT calculations. mdpi.comsharif.edu This method provides information about the vertical excitation energies and oscillator strengths, which correspond to the maximum absorption wavelengths (λ_max) and intensities of the electronic transitions, respectively. The predicted spectrum is often compared with the experimental spectrum recorded in a suitable solvent.
An illustrative comparison of predicted and hypothetical experimental UV-Vis absorption maxima is shown below.
Table 4: Illustrative UV-Vis Absorption Data for this compound This table contains hypothetical data for illustrative purposes.
| Electronic Transition | Predicted λ_max (nm) | Hypothetical Experimental λ_max (nm) |
|---|---|---|
| π → π* | 275 | 278 |
The agreement between the predicted and experimental λ_max values helps in characterizing the electronic transitions of the molecule. mdpi.com Discrepancies can often be attributed to solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). mdpi.comnih.gov
Applications As Versatile Building Blocks in Complex Organic Synthesis
Precursor in Heterocyclic Compound Synthesis
While the potential for 3,6-dibromo-2-ethylpyridine to serve as a precursor in the synthesis of various heterocyclic compounds is high, specific literature detailing its application in such reactions is not available.
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis. Dibrominated pyridines can, in principle, undergo reactions such as intramolecular cyclizations or transition-metal-catalyzed cross-coupling reactions followed by ring closure to form polycyclic aromatic systems. However, no studies have been found that specifically utilize this compound in this context.
The synthesis of fused pyridine (B92270) systems, such as pyrido[b]indoles or other nitrogen-containing polycycles, often relies on the strategic functionalization of pyridine derivatives. The bromine atoms on this compound could theoretically serve as anchor points for building additional rings through reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. Nevertheless, the scientific literature lacks specific examples of such applications for this particular compound.
Scaffold in Functional Materials Chemistry
The pyridine moiety is a common component in functional materials due to its electronic properties and ability to coordinate with metal ions. The dibromo substitution on this compound provides a pathway to incorporate this scaffold into larger systems.
Ligands for Coordination Chemistry and Catalysis
Pyridine-based ligands are ubiquitous in coordination chemistry, forming stable complexes with a wide range of metal ions. These complexes can have interesting catalytic, magnetic, or photophysical properties. While the nitrogen atom of this compound is available for coordination, and the bromine atoms could be further functionalized to create multidentate ligands, no research has been published on the synthesis or catalytic application of coordination compounds derived from this specific molecule.
Precursors for Polymeric Materials and Frameworks
Dibrominated aromatic compounds are frequently used as monomers in polymerization reactions, such as polycondensation or cross-coupling polymerizations, to create conjugated polymers or porous organic frameworks. These materials can have applications in electronics, sensing, and gas storage. Despite the potential of this compound to act as a monomer, there are no reports in the scientific literature of its use in the synthesis of polymeric materials.
Luminescent and Optoelectronic Materials
The development of novel luminescent and optoelectronic materials often involves the incorporation of tailored organic chromophores. Pyridine-containing structures can be integral to these systems. The functionalization of this compound through cross-coupling reactions could, in principle, lead to the creation of new luminophores with specific photophysical properties. However, there is no published research detailing the synthesis or characterization of luminescent or optoelectronic materials derived from this compound.
Intermediates in the Synthesis of Advanced Organic Molecules
While substituted pyridines are a crucial class of intermediates in organic synthesis, literature specifically detailing the role of This compound as a versatile building block for complex molecules is not available. Its structural similarity to other di-brominated picoline derivatives suggests potential utility in cross-coupling reactions, but specific examples or research findings could not be retrieved.
Role in the Construction of Pharmaceutical Precursors (e.g., Lenacapavir fragments)
There is no evidence in the reviewed literature or patent databases to suggest that This compound is used as an intermediate or precursor in the synthesis of the HIV capsid inhibitor, Lenacapavir, or its fragments. The synthesis of key fragments for Lenacapavir explicitly utilizes its methyl analogue, 3,6-dibromo-2-methylpyridine (B1302955). Searches for the involvement of the ethyl variant in the synthesis of any other pharmaceutical precursors were also unsuccessful.
Applications in Agrochemical Development
The field of agrochemical research frequently employs halogenated pyridine derivatives. However, a thorough search did not yield any studies, patents, or publications that mention This compound in the context of developing new pesticides, herbicides, or other agrochemicals.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Pathways
The pursuit of environmentally benign and efficient chemical processes is a cornerstone of modern synthetic chemistry. Future research concerning 3,6-dibromo-2-ethylpyridine is expected to focus on the development of novel and sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize greener reagents. nih.govrasayanjournal.co.inijarsct.co.in
Current synthetic strategies for pyridine (B92270) derivatives often rely on multi-step procedures with harsh reaction conditions. nih.gov Green chemistry approaches, such as one-pot multicomponent reactions, could offer a more streamlined and atom-economical synthesis of this compound and its derivatives. nih.govresearchgate.net The use of alternative energy sources like microwave irradiation and ultrasonication may also provide faster and more efficient syntheses compared to conventional heating methods. nih.gov Furthermore, the exploration of biocatalysts and enzyme-based reactions presents a promising avenue for developing highly selective and environmentally friendly synthetic routes. ijarsct.co.in The principles of green chemistry, including the use of non-toxic solvents and renewable starting materials, will be pivotal in shaping the future of pyridine synthesis. rasayanjournal.co.inresearchgate.net
Exploration of Unconventional Reactivity Modes
The bromine atoms at the 3- and 6-positions of the pyridine ring are key functional handles for a variety of chemical transformations. Future research will likely delve into the exploration of unconventional reactivity modes to further expand the synthetic utility of this compound.
One area of significant interest is the use of visible-light-driven photocatalysis for the functionalization of pyridines. iciq.orgacs.orgrecercat.catchemeurope.com This approach allows for mild and selective C-H functionalization, potentially enabling the introduction of new substituents onto the pyridine core without the need for pre-functionalization. nih.gov The generation of pyridinyl radicals through single-electron reduction of pyridinium (B92312) ions opens up novel pathways for C(sp2)–C(sp3) bond formation. iciq.orgrecercat.cat Investigating the regioselectivity of these reactions on the this compound scaffold could lead to the development of new methods for creating complex molecular architectures.
Integration with Artificial Intelligence and Machine Learning for Synthetic Planning and Property Prediction
For this compound, AI and ML algorithms can be employed for:
Retrosynthetic analysis: AI-powered tools can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering pathways that are not immediately obvious to human chemists. acs.orgchemistryviews.org
Reaction outcome prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the products and yields of reactions involving this compound with a high degree of accuracy. arxiv.orgarxiv.orgmit.edustanford.edu
Property prediction: Deep learning models can predict a wide range of molecular properties, such as solubility, bioactivity, and material characteristics, for derivatives of this compound. hep.com.cnarxiv.orgresearchgate.netcbi-society.org This can help to prioritize the synthesis of compounds with desired properties.
The synergy between AI and experimental chemistry holds the potential to significantly streamline the research and development process for new applications of this compound.
Advanced Computational Methodologies for Predictive Chemical Research
In conjunction with AI and ML, advanced computational methodologies like Density Functional Theory (DFT) are becoming indispensable tools for understanding and predicting chemical phenomena at the molecular level. bohrium.com
For this compound, computational studies can provide valuable insights into:
Molecular properties: DFT calculations can be used to predict various electronic and structural properties, such as HOMO and LUMO energy levels, molecular electrostatic potential, and bond lengths and angles. bohrium.comresearchgate.net This information is crucial for understanding the reactivity and potential applications of the molecule.
Reaction mechanisms: Computational modeling can elucidate the mechanisms of reactions involving this compound, helping to explain observed regioselectivity and reactivity patterns.
Spectroscopic properties: Theoretical calculations can aid in the interpretation of experimental spectroscopic data, such as NMR and IR spectra, for new derivatives of this compound.
These predictive computational approaches can guide experimental work, saving time and resources in the laboratory.
Design of Next-Generation Functional Materials and Bioactive Scaffolds
The unique electronic and structural features of the pyridine ring make it a privileged scaffold in both materials science and medicinal chemistry. nih.govnih.govlifechemicals.comnih.govresearchgate.net The presence of two bromine atoms and an ethyl group in this compound provides ample opportunities for modification and incorporation into larger, more complex structures.
Functional Materials: Substituted pyridines are key components in a variety of functional organic materials, including organic light-emitting diodes (OLEDs). nih.govacs.orgnih.govresearchgate.net The bromine atoms on this compound can serve as points of attachment for other aromatic or functional groups through cross-coupling reactions, allowing for the synthesis of novel materials with tailored electronic and photophysical properties. Future research could explore the use of this compound derivatives as hole-transporting materials or emitters in OLEDs. nih.govacs.orgnih.govresearchgate.net
Bioactive Scaffolds: The pyridine scaffold is a common motif in a vast number of pharmaceuticals and bioactive natural products. nih.govlifechemicals.comnih.govresearchgate.netnih.govrsc.org The ability to functionalize the this compound core at multiple positions makes it an attractive starting point for the synthesis of new libraries of compounds for drug discovery. The bromine atoms can be readily converted to other functional groups, enabling the exploration of a wide chemical space. Research in this area will likely focus on the design and synthesis of novel pyridine derivatives with potential applications as antibacterial, antiviral, anticancer, or anti-inflammatory agents. nih.govrsc.orgnih.gov The development of efficient synthetic routes to these compounds will be crucial for advancing their biological evaluation. iipseries.org
Q & A
Q. What are the recommended synthetic routes for 3,6-dibromo-2-ethylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of 2-ethylpyridine. Direct bromination using reagents like Br₂ in acetic acid or HBr/H₂O₂ under controlled temperatures (60–80°C) is common. Regioselectivity at the 3- and 6-positions is influenced by the electron-donating ethyl group, which directs bromine to meta positions. Optimization of stoichiometry (e.g., 2.2 eq Br₂) and reaction time (6–12 hours) can achieve yields of 60–75%. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group δ ~1.3 ppm for CH₃, δ ~2.8 ppm for CH₂) and confirms bromine substitution via absence of aromatic protons at positions 3 and 5.
- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 278/280/282 (Br isotopic pattern) confirm the molecular formula C₇H₇Br₂N.
- FT-IR : Peaks at 650–750 cm⁻¹ (C-Br stretching) and 1550–1600 cm⁻¹ (C=N pyridine ring) validate structure .
Advanced Research Questions
Q. How does the ethyl substituent influence regioselectivity in further functionalization reactions (e.g., Suzuki coupling)?
- Methodological Answer : The ethyl group at position 2 sterically hinders electrophilic substitution at adjacent positions, directing cross-coupling reactions (e.g., Suzuki-Miyaura) to the 4- or 5-positions. Computational studies (DFT) show lower activation energy for palladium insertion at the 4-position due to reduced steric effects. Experimental validation using X-ray crystallography of intermediates confirms selectivity .
Q. What challenges arise in interpreting conflicting spectral data (e.g., NMR vs. X-ray) for metal complexes of this compound?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often stem from dynamic effects (e.g., ligand flexibility in solution) or crystal packing forces. For copper(II) complexes, paramagnetic broadening in NMR may obscure signals, whereas X-ray provides static coordination geometry. Validate by cross-referencing with EPR and magnetic susceptibility data .
Q. What strategies optimize catalytic activity of this compound-derived ligands in transition-metal catalysis?
- Methodological Answer :
- Ligand Design : Introduce donor groups (e.g., -NH₂ at position 4) to enhance metal-binding affinity.
- Reaction Screening : Test catalytic efficiency in C-C coupling (e.g., Heck reactions) under varying temperatures (80–120°C) and solvent systems (DMF, toluene).
- Kinetic Studies : Monitor turnover frequency (TOF) via HPLC to identify optimal ligand/metal ratios (e.g., 1:1 Pd/ligand) .
Data Analysis and Contradiction Resolution
Q. How to address inconsistent yields in large-scale bromination of 2-ethylpyridine?
- Methodological Answer : Variability often arises from incomplete mixing or localized overheating. Use a segmented flow reactor for uniform heat distribution. Monitor reaction progress via in-situ IR to terminate at maximal intermediate conversion (>90%). Reproducibility improves with automated temperature control (±1°C) and inert atmosphere (N₂/Ar) .
Q. Why do computational predictions (DFT) sometimes contradict experimental regioselectivity in electrophilic substitution?
- Methodological Answer : Solvent effects and counterion interactions (e.g., Br⁻ in bromination) are often underrepresented in gas-phase DFT models. Include implicit solvent models (e.g., SMD) and explicit ion-pairing in calculations. Experimental validation via competitive reactions (e.g., brominating derivatives with varying substituents) resolves discrepancies .
Quality Control and Purity Standards
Q. What HPLC conditions ensure >98% purity of this compound for biological assays?
- Methodological Answer : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (70:30 methanol/water, 1 mL/min). Detect at 254 nm (π→π* transition). Calibrate against a certified reference standard (e.g., PubChem CID). Purity ≥98% is critical to avoid off-target effects in enzyme inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
